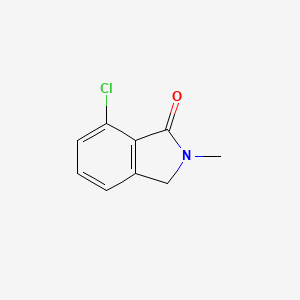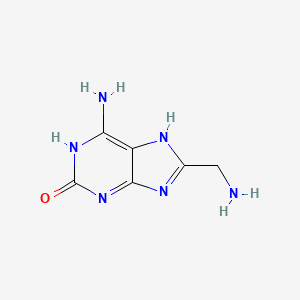
5-Acetylisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acétylisoquinoléin-1(2H)-one: est un composé chimique appartenant à la famille des isoquinoléines. Les isoquinoléines sont des composés organiques aromatiques hétérocycliques qui sont structurellement liés à la quinoléine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-Acétylisoquinoléin-1(2H)-one implique généralement les étapes suivantes :
Matière de départ : La synthèse commence souvent par l’isoquinoléine comme matière de départ.
Formation de la lactame : La formation du cycle lactame (2H-one) peut être réalisée par des réactions de cyclisation, impliquant souvent l’utilisation de réactifs comme l’oxychlorure de phosphore (POCl3) ou d’autres agents déshydratants.
Méthodes de production industrielle
Les méthodes de production industrielle du 5-Acétylisoquinoléin-1(2H)-one peuvent impliquer des procédés d’acétylation et de cyclisation à grande échelle, optimisés pour le rendement et la pureté. Les conditions spécifiques, telles que la température, la pression et le choix des solvants, sont adaptées pour garantir une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Acétylisoquinoléin-1(2H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le cycle lactame en dérivés aminés.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels à diverses positions sur le cycle isoquinoléine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) et les nucléophiles (amines, thiols) sont utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Dérivés aminés.
Substitution : Divers dérivés isoquinoléine substitués.
Applications de la recherche scientifique
Le 5-Acétylisoquinoléin-1(2H)-one a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Recherché pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
5-Acetylisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action du 5-Acétylisoquinoléin-1(2H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec les enzymes, les récepteurs et d’autres protéines, modulant leur activité.
Voies impliquées : Il peut influencer diverses voies biochimiques, notamment celles liées à la signalisation cellulaire, au métabolisme et à l’expression des gènes.
Comparaison Avec Des Composés Similaires
Composés similaires
Isoquinoléine : Le composé parent, dépourvu des groupes acétyle et lactame.
Quinoléine : Un composé structurellement lié avec un atome d’azote à une position différente.
5-Acétylquinoléin-1(2H)-one : Un composé similaire avec une structure cyclique différente.
Unicité
Le 5-Acétylisoquinoléin-1(2H)-one est unique en raison de ses caractéristiques structurelles spécifiques, telles que le groupe acétyle en position 5 et le cycle lactame.
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
5-acetyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H9NO2/c1-7(13)8-3-2-4-10-9(8)5-6-12-11(10)14/h2-6H,1H3,(H,12,14) |
Clé InChI |
LVTHEOGSQHYTFM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC2=C1C=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11909182.png)
![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B11909184.png)

![5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11909198.png)





![2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1h)-one](/img/structure/B11909235.png)

![2-(Methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11909244.png)
